5,6-Difluorobenzo[d]isoxazol-3-amine
Description
Properties
Molecular Formula |
C7H4F2N2O |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
5,6-difluoro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H4F2N2O/c8-4-1-3-6(2-5(4)9)12-11-7(3)10/h1-2H,(H2,10,11) |
InChI Key |
MDRSLTRZMSEDCE-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1F)F)ON=C2N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)ON=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations:
Electron-Withdrawing vs. The boronate ester in the C₁₃H₁₆BN₂O₂ derivative enables cross-coupling reactions, a feature absent in the fluorinated compound .
Lipophilicity and Solubility :
- The 6-phenyl substituent in C₁₂H₉N₂O significantly increases lipophilicity (logP ~2.5 estimated), which may improve membrane permeability but reduce aqueous solubility. In contrast, the fluorinated compound balances polarity and lipophilicity (logP ~1.8 estimated) .
Synthetic Utility: Fluorinated benzisoxazoles are often prioritized in medicinal chemistry for their ability to modulate pharmacokinetics (e.g., half-life, bioavailability) compared to non-fluorinated analogs .
Preparation Methods
Nitrile-Hydroxylamine Cyclization
A method demonstrated for 3-(trifluoromethyl)isoxazol-5-amine involves reacting trifluoroacetonitrile with hydroxylamine hydrochloride under reflux conditions in methanol. Adapting this approach, 2,3-difluorobenzonitrile could undergo cyclization with hydroxylamine to form the isoxazole core:
$$
\text{2,3-Difluorobenzonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{MeOH, reflux}} \text{this compound}
$$
Key parameters include:
- Reaction Temperature : Prolonged reflux (68 hours) for complete cyclization.
- Solvent : Methanol or ethanol for optimal solubility.
- Yield : Analogous reactions report yields up to 52.6% for trifluoromethyl variants.
Halogen Exchange Strategies
Fluorination via halogen exchange offers an alternative route, particularly if chloro or bromo intermediates are accessible.
Direct Fluorination of Chlorinated Analogs
The synthesis of 5,7-dichlorobenzo[d]isoxazol-3-amine (CAS 16263-60-8) provides a template for halogen substitution. Using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF), chlorine atoms at the 5- and 6-positions could be replaced by fluorine:
$$
\text{5,6-Dichlorobenzo[d]isoxazol-3-amine} + 2\text{KF} \xrightarrow{\text{DMF, 120°C}} \text{this compound} + 2\text{KCl}
$$
Challenges :
- Fluorine’s high electronegativity may necessitate harsh conditions, risking ring degradation.
- Competing side reactions (e.g., deamination) require careful temperature control.
Directed Ortho-Metalation
Directed metalation strategies enable precise fluorine placement on aromatic rings. This method is exemplified in patents describing difluorobenzo-1,3-dioxole derivatives.
Sequential Fluorination and Cyclization
- Directed Lithiation : Treat 3-aminobenzoic acid with LDA (lithium diisopropylamide) at −78°C to deprotonate the ortho position.
- Fluorination : Introduce fluorine via $$ \text{N}2\text{F}2 $$ or $$ \text{Selectfluor} $$.
- Cyclization : Convert the intermediate to the isoxazole using hydroxylamine.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Challenges |
|---|---|---|---|---|
| Nitrile Cyclization | 2,3-Difluorobenzonitrile | NH$$_2$$OH, MeOH | ~50 | Long reaction time |
| Halogen Exchange | 5,6-Dichloro analog | KF, DMF | 30–40 | Side reactions, harsh conditions |
| Directed Metalation | 3-Aminobenzoic acid | LDA, Selectfluor | 45–55 | Low-temperature requirements |
Characterization and Stability
The synthesized compound should be characterized via:
- $$^1$$H/$$^{19}$$F NMR : Confirm fluorine positions and isoxazole proton environment.
- HPLC-MS : Verify purity (>95%) and molecular ion peak ($$ m/z = 170.12 $$).
- X-ray Crystallography : Resolve crystal structure (if feasible).
Stability Considerations :
Industrial-Scale Production
For bulk synthesis, the nitrile cyclization route is most scalable:
- Batch Reactors : Use 500 L vessels with reflux condensers.
- Cost Optimization : Hydroxylamine hydrochloride is economical ($50–100/kg).
- Purification : Recrystallization from ethanol/water mixtures improves yield.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,6-Difluorobenzo[d]isoxazol-3-amine, and how does regioselectivity impact the fluorination process?
- Methodological Answer : A typical approach involves nitration of the benzo[d]isoxazole core followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Regioselectivity is critical due to the electron-withdrawing nature of the isoxazole ring, which directs fluorination to the 5- and 6-positions. Optimization of reaction temperature (e.g., 0–60°C) and stoichiometry (2.2–3.0 eq. fluorinating agent) ensures minimal byproducts .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for confirming fluorination. Purity (>98%) can be assessed via reverse-phase HPLC using a C18 column with acetonitrile/water gradients. Differential scanning calorimetry (DSC) may detect polymorphic impurities, particularly if the compound exhibits thermal decomposition above 200°C .
Q. What are the solubility properties of this compound in common solvents, and how do they influence reaction design?
- Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in chlorinated solvents (e.g., dichloromethane). Solubility tests under reflux (40–60°C) are recommended for optimizing reaction media. Poor solubility may necessitate sonication or grinding to enhance dispersion in heterogeneous reactions .
Advanced Research Questions
Q. How does the electronic effect of 5,6-difluorination influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the isoxazole ring toward nucleophilic aromatic substitution (SNAr) but may deactivate palladium-catalyzed couplings. Pre-functionalization (e.g., bromination at the 3-position) improves reactivity. DFT calculations (B3LYP/6-31G*) can predict charge distribution to guide catalyst selection (e.g., Pd(PPh) vs. XPhos) .
Q. What role does this compound play in designing conjugated polymers for photovoltaic applications?
- Methodological Answer : As an electron-deficient monomer, it enhances charge transport in donor-acceptor copolymers. Side-chain engineering (e.g., alkyl vs. alkoxy) balances solubility and crystallinity. GIWAXS (grazing-incidence wide-angle X-ray scattering) and space-charge-limited current (SCLC) measurements quantify morphology and hole mobility (~10 cm/V·s) .
Q. How should researchers address contradictory data on the compound’s stability under acidic or basic conditions?
- Methodological Answer : Contradictions may arise from varying impurity profiles (e.g., residual amines or fluorides). Accelerated stability studies (40°C/75% RH) with pH-adjusted solutions (1M HCl/NaOH) identify degradation pathways (e.g., ring-opening via hydrolysis). LC-MS and -NMR track decomposition products like 3-amino-5,6-difluorophenol .
Q. What strategies optimize the compound’s incorporation into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : Post-synthetic modification (PSM) of Zr-based MOFs (e.g., UiO-66-NH) via covalent grafting improves loading efficiency. BET surface area analysis and XPS confirm successful functionalization. Catalytic activity in Knoevenagel condensation can be benchmarked using turnover frequency (TOF) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
